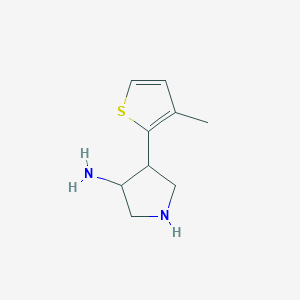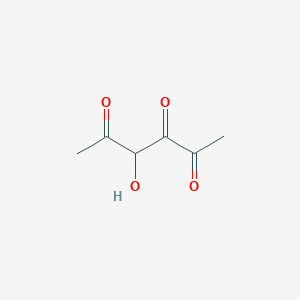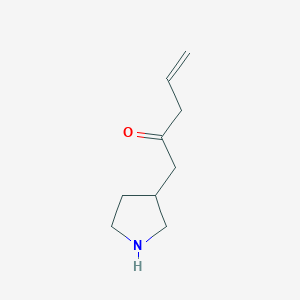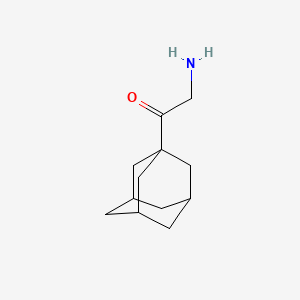
4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 3-methylthiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-methylthiophene group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a thiophene derivative can yield the desired product through a series of steps including cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 3-methylthiophene group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparaison Avec Des Composés Similaires
4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
4-(3-methylthiophen-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-6-2-3-12-9(6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3 |
Clé InChI |
DGJNKLSQVJQDQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2CNCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)

![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)


![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)


![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)


